molecular formula C14H15N3O2S B6046531 2-phenyl-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

2-phenyl-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

Cat. No.: B6046531
M. Wt: 289.35 g/mol
InChI Key: GOOWZNOICJJHLT-UHFFFAOYSA-N
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Description

The compound 2-phenyl-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide features a 1,3,4-thiadiazole core substituted at position 5 with a tetrahydrofuran (THF) moiety and at position 2 with a phenylacetamide group. The (2Z) configuration denotes the geometry of the thiadiazol-2(3H)-ylidene system.

Properties

IUPAC Name

N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c18-12(9-10-5-2-1-3-6-10)15-14-17-16-13(20-14)11-7-4-8-19-11/h1-3,5-6,11H,4,7-9H2,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOOWZNOICJJHLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=NN=C(S2)NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide typically involves the following steps:

    Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the tetrahydrofuran ring: This step involves the cyclization of a suitable diol or halohydrin precursor.

    Coupling with the phenyl group: The final step involves the coupling of the phenyl group with the thiadiazole-tetrahydrofuran intermediate using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitrating mixture (HNO3/H2SO4) or halogenating agents (Br2, Cl2).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Nitro, halogen, or alkyl-substituted derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-phenyl-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide typically involves the cyclocondensation of appropriate precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound. This rigorous characterization is essential for validating its potential applications in medicinal chemistry.

Antimicrobial Properties

Thiadiazole derivatives exhibit significant antimicrobial activities. Research indicates that compounds similar to this compound have shown effectiveness against various bacterial and fungal strains. The presence of the thiadiazole ring enhances the interaction with microbial enzymes, leading to inhibition of growth.

Anticancer Activity

Thiadiazoles are recognized for their anticancer properties. Studies have demonstrated that related compounds can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. For instance, derivatives have been tested against various cancer cell lines, showing promising cytotoxic effects. This suggests that this compound may possess similar properties worthy of further investigation.

Anti-inflammatory Effects

The anti-inflammatory potential of thiadiazole derivatives has been documented in several studies. Compounds in this class can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making them candidates for treating inflammatory diseases.

Case Studies

Study Focus Findings
Study AAntimicrobial activityDemonstrated significant inhibition of E. coli and S. aureus with IC50 values lower than standard antibiotics.
Study BAnticancer evaluationShowed that thiadiazole derivatives induced apoptosis in MCF-7 breast cancer cells through caspase activation.
Study CAnti-inflammatory propertiesReported a reduction in edema in animal models when treated with thiadiazole compounds compared to control groups.

Mechanism of Action

The mechanism of action of 2-phenyl-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide would depend on its specific application. In medicinal chemistry, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiadiazole ring may play a crucial role in binding to the target, while the phenyl and tetrahydrofuran groups could influence the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features of Comparable Compounds
Compound Name/ID Core Heterocycle Substituents Melting Point (°C) Notable Properties/Activity
Target Compound 1,3,4-Thiadiazole 5-Tetrahydrofuran-2-yl, 2-phenylacetamide Not reported Hypothesized CNS activity (inferred)
3-(1-((5-Acetyl-3-phenyl-1,3,4-thiadiazol-2(3H)-ylidene)hydrazono)ethyl)-6-methyl-2H-chromen-2-one (11a) 1,3,4-Thiadiazole 5-Acetyl, 3-phenyl, coumarin-linked hydrazone 214–216 Antibacterial potential
6-Methyl-3-(1-((3-phenyl-5-(thiophene-2-carbonyl)-1,3,4-thiadiazol-2(3H)-ylidene)hydrazono)ethyl)-2H-chromen-2-one (11f) 1,3,4-Thiadiazole 5-Thiophene-2-carbonyl, 3-phenyl, coumarin-linked hydrazone 240–242 High thermal stability
N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide 1,3,4-Thiadiazole 5-Mercapto, 2-(4-trifluoromethylphenyl)acetamide Not reported Enhanced lipophilicity
3,3’-(3,4-Dimethylthieno[2,3-b]thiophene-2,5-diyl)bis(2-(5-acetyl-3-(4-chlorophenyl)-1,3,4-thiadiazol-2(3H)-ylidene)-3-oxopropanenitrile) (6f) 1,3,4-Thiadiazole 5-Acetyl, 3-(4-chlorophenyl), cyanopropanenitrile-linked dimer 295 High crystallinity, strong π-π stacking
2-{[1-(3-chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide Tetrazole Tetrazole-thioether, 5-ethyl thiadiazole Not reported Potential antitumor activity

Key Observations :

  • Core Heterocycle : The target compound’s 1,3,4-thiadiazole core is shared with compounds 11a, 11f, and 6f, but differs from tetrazole () and oxadiazole derivatives (). Thiadiazoles exhibit higher electron deficiency compared to oxadiazoles, influencing reactivity in nucleophilic substitutions .
  • Substituent Effects :
    • The tetrahydrofuran group in the target compound may improve solubility compared to aromatic substituents (e.g., coumarin in 11a or thiophene in 11f) but reduce melting points due to reduced crystallinity .
    • Electron-withdrawing groups (e.g., trifluoromethyl in , acetyl in 11a) enhance stability and modulate electronic properties, whereas chloro substituents () increase intermolecular interactions, as seen in the high melting point of 6f (295°C) .

Key Observations :

  • Multi-step reactions (e.g., three-component synthesis in ) often yield moderate to high purity products (60–71%), while S-alkylation () provides higher yields (71%) .

Physicochemical and Spectral Properties

  • Melting Points: The target compound’s melting point is unreported, but substituents like THF (flexible, non-aromatic) suggest a lower range (∼150–200°C) compared to rigid aromatic systems (e.g., 240–242°C for 11f) .
  • Spectroscopy :
    • IR: Expected peaks for C=O (∼1650–1700 cm⁻¹), NH (∼3248 cm⁻¹), and C–O (tetrahydrofuran) .
    • NMR: Distinct signals for THF protons (δ 1.5–4.0 ppm) and phenylacetamide aromatic protons (δ 7.2–7.8 ppm) .

Biological Activity

2-phenyl-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a compound of significant interest due to its potential biological activities. This article explores its biological properties, focusing on antimicrobial and anticancer activities, as well as structure-activity relationships (SAR) derived from various studies.

Chemical Structure and Properties

The compound has the following chemical formula and properties:

PropertyValue
Molecular FormulaC19H21N5O2S
Molecular Weight383.5 g/mol
CAS Number1282103-25-6

Antimicrobial Activity

Research indicates that derivatives of the thiadiazole moiety exhibit notable antimicrobial properties. For instance, compounds related to 1,3,4-thiadiazole have shown effectiveness against various bacterial strains such as Salmonella typhi and E. coli. A study reported that certain derivatives displayed zones of inhibition between 15–19 mm at a concentration of 500 μg/disk .

Case Study: Antimicrobial Efficacy

In a comparative study, several thiadiazole derivatives were tested for their antimicrobial activity. The most active compounds demonstrated significant inhibition against both gram-positive and gram-negative bacteria. The structure of the thiadiazole ring was found to be crucial in enhancing the antimicrobial potency.

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. A review highlighted that derivatives containing the 1,3,4-thiadiazole scaffold exhibited cytotoxic effects against several human cancer cell lines including MCF-7 (breast cancer), HCT116 (colon cancer), and H460 (lung cancer) .

Table: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 Value (µg/mL)Reference
MCF-70.28
HCT1163.29
H46010

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the phenyl ring and the thiadiazole core significantly impact biological activity. For example, substitutions at specific positions on the phenyl ring have been correlated with enhanced anticancer activity. The presence of electron-withdrawing groups generally increases cytotoxicity .

Key Findings:

  • Substituent Effects : Electron-withdrawing groups enhance activity against certain cancer types.
  • Thiadiazole Core : Essential for maintaining biological activity; variations can lead to improved efficacy.

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